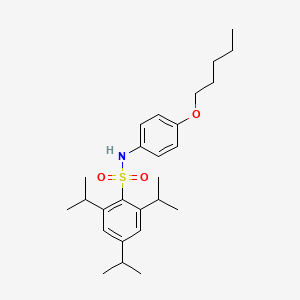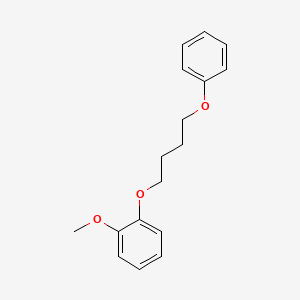![molecular formula C18H24O3 B4935591 [1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol](/img/structure/B4935591.png)
[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol: is a complex organic compound with a unique structure that includes multiple methyl groups, a tetrahydro framework, and an epoxymethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the core xanthene structure, followed by the introduction of the epoxymethano bridge and the methyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the epoxymethano bridge, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydroxide, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for biologically active molecules.
Medicine
Industry
In industry, the compound can be used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which [1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved often include binding to active sites, leading to inhibition or activation of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
tert-Butyl carbamate: Used in organic synthesis as a protecting group for amines .
Uniqueness
What sets [1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol apart is its epoxymethano bridge and multiple methyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific structural features.
Properties
IUPAC Name |
(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-trien-12-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-11-8-17(3)15-12(2)18(11,9-19)10-20-16(15)13-6-4-5-7-14(13)21-17/h4-7,11-12,15-16,19H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYCBFBDEJEBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(C1(COC3C4=CC=CC=C4O2)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)

![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
![5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4935547.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)
![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride](/img/structure/B4935568.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine](/img/structure/B4935594.png)
![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
